4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide
Description
4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid amide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a tetrahydrofuran (THF) substituent at the 7-position. Key structural features include:
- A bromo group at the 3-position of the THF ring.
- Hydroxyl and hydroxymethyl groups at the 4- and 5-positions of the THF ring.
- A carboxylic acid amide at the 5-position of the pyrrolo[2,3-d]pyrimidine core.
Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles with broad pharmaceutical relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The THF moiety in this compound likely enhances solubility and target binding, while the bromo group may influence reactivity and bioactivity through steric or electronic effects .
Properties
CAS No. |
127880-94-8 |
|---|---|
Molecular Formula |
C12H14BrN5O4 |
Molecular Weight |
372.17 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14BrN5O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |
InChI Key |
DLDRIIBTRIGXDM-ADVRJHOBSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Br)N)C(=O)N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)Br)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the brominated tetrahydrofuran ring. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Hydroxylation and Functional Group Introduction: Hydroxyl groups and other functional groups are introduced through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom under reductive conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural analogs and their substituent variations:
Physicochemical Properties
Biological Activity
The compound 4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide is a member of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
- Molecular Weight : 352.19 g/mol
- CAS Number : 1022-79-3
- Functional Groups : Contains an amine group, a bromine atom, and a hydroxymethyl tetrahydrofuran moiety.
Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that compounds in this class can inhibit dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and cellular replication. The inhibition of DHFR leads to reduced nucleotide synthesis, thereby hindering cancer cell growth .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes:
- Dihydrofolate Reductase (DHFR) : High affinity inhibition has been observed, which is significant for cancer treatment strategies focused on nucleotide synthesis .
- Tyrosine Kinases : The compound's structure suggests it may interact with tyrosine kinase pathways, which are often dysregulated in cancers .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations ranging from 10 to 100 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Animal Models : In murine models of cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in oncology.
Toxicity and Safety Profile
Preliminary toxicity studies have indicated that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. The safety profile remains under investigation to determine the therapeutic window for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
